molecular formula C19H9F17N2O B3142707 1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole CAS No. 511243-94-0

1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole

Cat. No. B3142707
CAS RN: 511243-94-0
M. Wt: 604.3 g/mol
InChI Key: FQLGJDPQIDNVKP-UHFFFAOYSA-N
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Description

1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole, or PFO-Pyrazole, is a synthetic compound that has been used in research studies for its potential therapeutic applications. It is a fluorinated compound that has been used to study the effects of fluorinated compounds on biological systems. PFO-Pyrazole has been used in studies of its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

Research on pyrazolo[1,5-a]pyrimidines, compounds related to pyrazoles, highlights the importance of regio-orientation and regioselectivity in chemical reactions. Understanding the nucleophilicity of different groups within these compounds helps clarify literature controversies related to substituent orientation, potentially relevant to the synthesis and application of "1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole" in various fields, including medicinal chemistry and material science (Mohamed & Mahmoud, 2019).

Biological Features of Triazole Derivatives

Triazoles, another related chemical class, have been explored for their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The synthesis of biologically active derivatives among 1,2,4-triazoles shows promising directions in medicinal chemistry, which might parallel potential applications of "1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole" in developing new therapeutic agents or materials with unique biological properties (Ohloblina, 2022).

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties, especially when the trifluoromethyl group is positioned on the 3- or 5-positions of the pyrazole nucleus. This research suggests potential applications of "1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole" in the development of new medicinal compounds with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental fate and biodegradability of polyfluoroalkyl chemicals, which share a structural motif with the perfluorooctyl group in "1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole," have been studied. Understanding how these compounds degrade in the environment is crucial for assessing their long-term impact and potential applications in areas where environmental persistence and toxicity are concerns (Liu & Avendaño, 2013).

properties

IUPAC Name

1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9F17N2O/c1-8(39)38-10(9-5-3-2-4-6-9)7-11(37-38)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLGJDPQIDNVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9F17N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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